molecular formula C29H22FN3O3 B11478631 1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11478631
M. Wt: 479.5 g/mol
InChI Key: BCRVOJLXRUYUMU-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and quinazoline moieties in its structure suggests potential biological activities, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Quinazoline Formation: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide.

    Spiro Compound Formation: The final step involves the cyclization reaction to form the spiro linkage between the indole and quinazoline rings. This can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially on the indole moiety, using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Preliminary studies indicate potential anti-cancer and anti-inflammatory properties, warranting further investigation in drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with molecular targets such as enzymes and receptors. The indole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other spiro-indole-quinazoline derivatives, which share structural features but differ in substituent groups. These compounds include:

  • 1-[(2-CHLOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE
  • 1-[(2-BROMOPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE

The uniqueness of 1-[(2-FLUOROPHENYL)METHYL]-3’-(4-METHOXYPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C29H22FN3O3

Molecular Weight

479.5 g/mol

IUPAC Name

1'-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H22FN3O3/c1-36-21-16-14-20(15-17-21)33-27(34)22-9-3-6-12-25(22)31-29(33)23-10-4-7-13-26(23)32(28(29)35)18-19-8-2-5-11-24(19)30/h2-17,31H,18H2,1H3

InChI Key

BCRVOJLXRUYUMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F

Origin of Product

United States

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